1,2,3-Benzenetriol, 5-(aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)benzene-1,2,3-triol typically involves the introduction of an aminomethyl group to a benzene ring that already has three hydroxyl groups. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a phenol. The reaction conditions often require a catalyst and a controlled temperature to ensure the correct substitution pattern .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to a methyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
5-(aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of 5-(aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxyl groups can participate in redox reactions and further hydrogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzenetriol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
5-(hydroxymethyl)benzene-1,2,3-triol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
5-(methyl)benzene-1,2,3-triol: Contains a methyl group, which does not participate in hydrogen bonding or electrostatic interactions as effectively as the aminomethyl group
Uniqueness
The presence of the aminomethyl group in 5-(aminomethyl)benzene-1,2,3-triol provides unique chemical properties, such as increased reactivity towards nucleophiles and electrophiles, and the ability to form multiple types of interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
79146-84-2 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H,3,8H2 |
InChI Key |
WHDIPFLMGHMXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.